1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

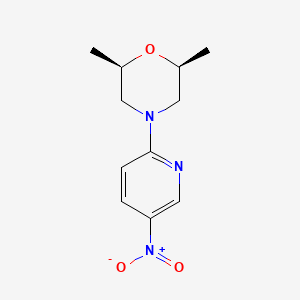

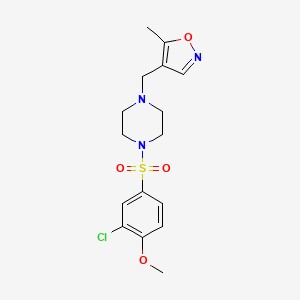

The compound “1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine” is a cyclobutane derivative with an aminomethyl (–CH2NH2) group attached to one of the carbons of the cyclobutane ring. Additionally, it has a benzyl (–CH2C6H5) and a methyl (–CH3) group attached to the nitrogen atom of the aminomethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to have a four-membered cyclobutane ring with an aminomethyl group attached. The nitrogen in the aminomethyl group would be further substituted with a benzyl and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . The presence of the benzyl group might increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research has explored the synthesis and chemical reactions involving compounds related to "1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine." For instance, the sonification of related amines in the presence of LiF has led to the formation of reactive azomethine ylides, which were then used to synthesize spirocyclic 1,3-thiazolidines (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Additionally, the reaction of benzyl amine with cyclobutanone, leading to the formation of disubstituted 1,3,4-oxadiazole derivatives, has been reported (Ramazani, Shajari, Mahyari, & Ahmadi, 2011).

Crystal Structure Analysis

In the field of crystallography, compounds similar to "1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine" have been studied for their crystal structure. For example, the analysis of valyl benzyl ester chloride has provided insights into molecular arrangements and hydrogen bonding patterns (Dutkiewicz, Siddaraju, Yathirajan, Mayekar, & Kubicki, 2010).

Synthetic Applications

The molecule has relevance in synthetic chemistry, especially in the formation of various derivatives. Research has shown its utility in synthesizing cyclopentano-N-methylphosphatidylethanolamines through specific amination processes (Pajouhesh & Hancock, 1984). Furthermore, its role in regioselective Mannich reactions leading to chitosan derivatives has been highlighted (Omura, Taruno, Irisa, Morimoto, Saimoto, & Shigemasa, 2001).

Bioactive Compound Synthesis

This compound is also significant in synthesizing bioactive compounds. Studies have documented its use in creating aminocyclobutanes and aminocyclopropanes, which are key substructures in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(13(11-14)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFIQASVJDZWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2(CCC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)

![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)

![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)

amino}methyl)benzamide](/img/structure/B3012433.png)